1-Chloro-4-(2-fluorophenoxy)benzene
Description
1-Chloro-4-(2-fluorophenoxy)benzene is a substituted aromatic compound characterized by a benzene ring with a chlorine atom at the 1-position and a 2-fluorophenoxy group at the 4-position. The phenoxy group consists of an oxygen atom linking the main benzene ring to a fluorinated benzene moiety, where the fluorine is located at the ortho position.
Properties
IUPAC Name |
1-chloro-4-(2-fluorophenoxy)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHEQLXXNBPYXPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-4-(2-fluorophenoxy)benzene can be synthesized through several methods, one of which involves the Suzuki–Miyaura coupling reaction. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants and catalysts.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(2-fluorophenoxy)benzene can undergo several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
1-Chloro-4-(2-fluorophenoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated aromatic compounds with biological molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mechanism of Action
The mechanism of action of 1-Chloro-4-(2-fluorophenoxy)benzene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Specific Comparisons
Ether-Linked Substituted Benzenes
1-Chloro-4-(4-nitrophenoxymethyl)benzene () Structure: Features a nitro group on the phenoxy ring and a methylene bridge. Synthesis: Synthesized via nucleophilic substitution between 4-nitrophenol and 1-chloro-4-(chloromethyl)benzene. Reduction with Raney Ni yielded 4-((4-chlorobenzyl)oxy)aniline, while Fe/HCl and SnCl₂ gave poor yields . Key Differences: The nitro group enhances electron-withdrawing effects, increasing reactivity in reduction reactions compared to the fluorine in the target compound.
1-Chloro-4-(1,1,2,2-tetrafluoroethoxy)benzene (CAS 75820-58-5, ) Structure: Contains a tetrafluoroethoxy group (-O-CF₂CF₂H). Properties: Higher molecular weight (228.57 g/mol) and stronger electron-withdrawing effects due to four fluorine atoms.
Halogenated Alkyl/Aryl Substitutions
1-Chloro-4-(2-fluoropropyl)benzene () Structure: Fluorine on a propyl chain instead of a phenoxy group. Spectroscopy: Distinct ¹³C and ¹⁹F NMR profiles due to aliphatic fluorine (δ ~ -200 ppm for ¹⁹F) versus aromatic fluorine (δ ~ -110 ppm in phenoxy groups) .
1-Chloro-4-(trifluoromethyl)benzene ()
- Structure : Trifluoromethyl (-CF₃) substituent.
- Electronic Effects : The -CF₃ group is more electron-withdrawing than -O-C₆H₄-F, altering reaction pathways in catalysis and molecular modeling .
Chlorinated Ethyl/Propargyl Derivatives
1-Chloro-4-(2-chloroethyl)benzene ()
- Structure : Chlorine on an ethyl side chain.
- Toxicity : Subacute oral toxicity studies in rats revealed endocrine-disrupting effects, highlighting risks associated with chlorinated alkyl chains .
1-Chloro-4-(3-chloroprop-1-yn-1-yl)benzene (CAS 41412-82-2, )
Spectroscopic and Physical Properties
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